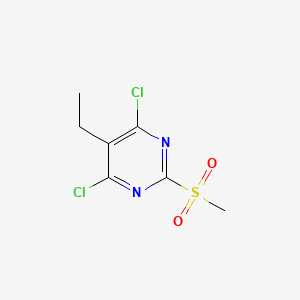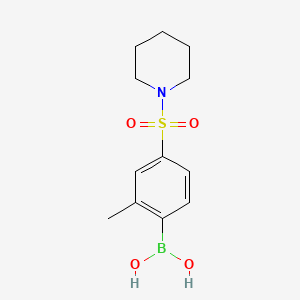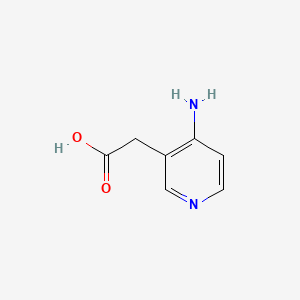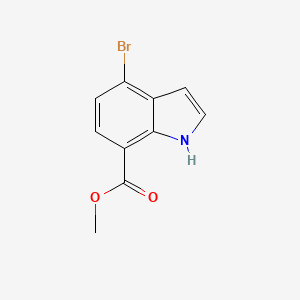
Methyl 4-bromo-1H-indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1H-indole-7-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 4th position and a carboxylate ester group at the 7th position on the indole ring. It is used in various chemical syntheses and research applications due to its unique structural properties .
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to ensure adequate ventilation when handling this compound to avoid ingestion and inhalation . Additionally, it should be stored under an inert atmosphere to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method starts with 4-bromo-1H-indole, which undergoes a Vilsmeier formylation at the 3-position to give an intermediate compound. This intermediate is then converted to the desired ester through a series of reactions involving reduction and esterification .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and scalability .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the ester group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and various alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substituted Indoles: Products vary depending on the nucleophile used in substitution reactions.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-1H-indole-7-carboxylate is widely used in scientific research due to its versatile reactivity and structural features. It is employed in:
Chemistry: As a building block for synthesizing complex organic molecules and indole derivatives.
Biology: In the study of indole-based biological pathways and as a precursor for bioactive compounds.
Medicine: For the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 6-bromo-1H-indole-4-carboxylate: Similar in structure but with the bromine and ester groups at different positions.
Ethyl 7-bromo-1H-indole-2-carboxylate: Another indole derivative with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 4-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine and ester groups, which confer distinct reactivity and biological properties. This makes it particularly valuable in the synthesis of specialized indole derivatives and in research applications where precise structural features are crucial .
Properties
IUPAC Name |
methyl 4-bromo-1H-indole-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBLJEGYYYHKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729086 |
Source


|
| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224724-39-3 |
Source


|
| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)
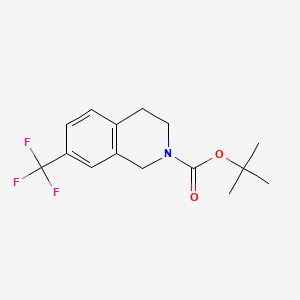
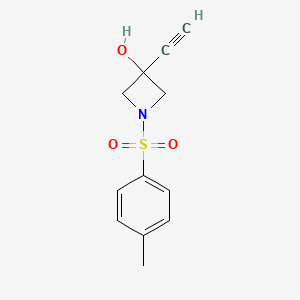
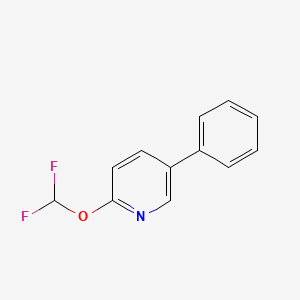

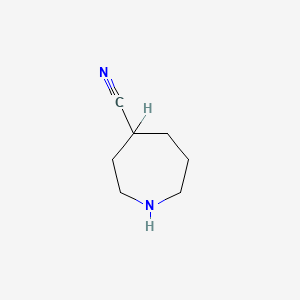
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
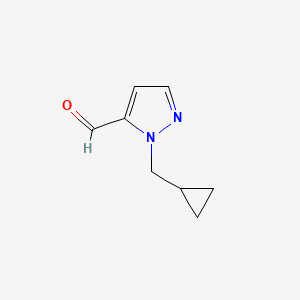
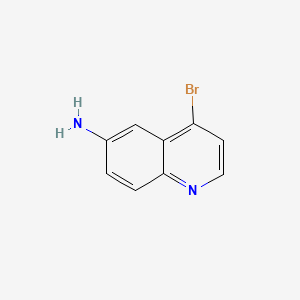
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B580903.png)
